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Compound of Interest

Compound Name: Xanthine oxidase-IN-11

Cat. No.: B11996156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of

Xanthine Oxidase-IN-11, a potent inhibitor of xanthine oxidase (XO). This document details

the scientific journey from its identification through a virtual screening process to its chemical

synthesis and biological evaluation. It is designed to serve as a valuable resource for

researchers and professionals involved in drug discovery and development, particularly those

focused on therapies for hyperuricemia and related conditions.

Introduction to Xanthine Oxidase and Its Inhibition
Xanthine oxidase is a key enzyme in the metabolic pathway of purines.[1] It facilitates the

oxidative hydroxylation of hypoxanthine to xanthine and then to uric acid.[2] The overproduction

of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium

urate crystals in joints and tissues, causing gout and other health complications.[1][2]

Therefore, the inhibition of xanthine oxidase is a critical therapeutic strategy for managing

hyperuricemia.[2]

Discovery of Xanthine Oxidase-IN-11
Xanthine Oxidase-IN-11 was identified as a novel inhibitor of xanthine oxidase through a

sophisticated virtual screening strategy.[3][4] This approach, detailed in a 2022 study published

in the European Journal of Medicinal Chemistry, aimed to identify new chemical scaffolds with

the potential for potent and selective XO inhibition.[3]
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The discovery process involved a multi-step virtual screening cascade that included:

3D QSAR Pharmacophore Modeling: A pharmacophore model was constructed, which

included a customized feature to recognize the molybdopterin binding group (MBG) in the

enzyme's active site.[3]

2D QSAR Modeling: Quantitative structure-activity relationship models were developed using

descriptors based on density functional theory (DFT) to refine the screening process.[3]

Pharmacophore-Based Screening: A compound library was screened against the developed

pharmacophore models.

Molecular Docking: The remaining candidates were then subjected to molecular docking

simulations with hydrogen bond constraints to predict their binding affinity and mode of

interaction with the xanthine oxidase active site.

This rigorous screening process led to the identification of six compounds with significant

inhibitory activity against xanthine oxidase. The most potent of these, designated XO-33,

exhibited an IC50 value of 23.3 nM.[3] Xanthine Oxidase-IN-11 is an analog of the

compounds discovered in this study and is structurally distinct from previously known XO

inhibitors, offering a new chemical prototype for further drug development.[3]

Physicochemical Properties and Quantitative Data
While specific data for Xanthine Oxidase-IN-11 is proprietary, the foundational study provides

key quantitative metrics for the most active compounds identified.

Compound ID Molecular Formula IC50 (nM) Inhibition Type

XO-33 Not Specified 23.3 Not Specified

Xanthine Oxidase-IN-

11
C10H8N2OS Not Publicly Available Not Publicly Available

Synthesis of Xanthine Oxidase-IN-11
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The chemical structure of Xanthine Oxidase-IN-11, (Z)-2-amino-5-benzylidene-1,3-thiazol-

4(5H)-one, belongs to the class of 2-aminothiazol-4(5H)-one derivatives. The synthesis of such

compounds typically follows a well-established chemical pathway. The following is a detailed,

representative protocol for the synthesis of this class of compounds, based on literature

precedents.[5][6]

Experimental Protocol: Synthesis of (Z)-2-amino-5-
benzylidene-1,3-thiazol-4(5H)-one
Materials:

Thiosemicarbazide

Ethyl chloroacetate

Benzaldehyde

Anhydrous sodium acetate

Glacial acetic acid

Ethanol

Procedure:

Synthesis of 2-aminothiazol-4(5H)-one (Intermediate A):

A mixture of thiosemicarbazide (1 mmol) and ethyl chloroacetate (1 mmol) in ethanol is

refluxed for 4-6 hours.

The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold

ethanol, and dried to yield 2-aminothiazol-4(5H)-one.

Knoevenagel Condensation to Yield Xanthine Oxidase-IN-11:

A mixture of 2-aminothiazol-4(5H)-one (Intermediate A, 1 mmol), benzaldehyde (1 mmol),

and anhydrous sodium acetate (1.5 mmol) in glacial acetic acid is refluxed for 2-4 hours.

[5]
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The progress of the reaction is monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature and poured into ice-

cold water.

The resulting solid precipitate is filtered, washed thoroughly with water, and then

recrystallized from ethanol to afford the pure product, (Z)-2-amino-5-benzylidene-1,3-

thiazol-4(5H)-one.

Biological Evaluation: Xanthine Oxidase Inhibition
Assay
The inhibitory activity of Xanthine Oxidase-IN-11 and its analogs against xanthine oxidase is

determined using a spectrophotometric assay that measures the enzymatic conversion of

xanthine to uric acid.

Experimental Protocol: In Vitro Xanthine Oxidase
Inhibition Assay
Materials:

Xanthine oxidase (from bovine milk)

Xanthine

Phosphate buffer (pH 7.5)

Test compound (Xanthine Oxidase-IN-11) dissolved in DMSO

Allopurinol (positive control)

96-well microplate

Spectrophotometer

Procedure:

Preparation of Reagents:
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Prepare a stock solution of xanthine in phosphate buffer.

Prepare a stock solution of xanthine oxidase in phosphate buffer.

Prepare serial dilutions of the test compound and allopurinol in phosphate buffer

containing a small percentage of DMSO.

Assay Protocol:

In a 96-well plate, add phosphate buffer, xanthine solution, and the test compound solution

to each well.

Pre-incubate the plate at 25°C for 15 minutes.

Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.

Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a

microplate reader. The increase in absorbance corresponds to the formation of uric acid.

Data Analysis:

Calculate the rate of reaction (change in absorbance per minute) for each concentration of

the inhibitor.

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity

without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme

activity) is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and experimental procedures provide a

clearer understanding of the context and methodology.
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Caption: Purine catabolism pathway and the inhibitory action of Xanthine Oxidase-IN-11.
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Caption: Workflow for the discovery and evaluation of Xanthine Oxidase-IN-11.

Conclusion
The discovery of Xanthine Oxidase-IN-11 through a comprehensive virtual screening

campaign represents a significant advancement in the search for novel therapeutics for

hyperuricemia and gout. Its unique chemical scaffold provides a promising starting point for the

development of a new class of xanthine oxidase inhibitors. The synthetic and analytical
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protocols detailed in this guide offer a framework for researchers to further investigate this and

similar compounds, paving the way for the development of more effective and safer treatments

for purine metabolism-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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